Tryptophanhydroxamate
CAS No.: 5814-96-0
Cat. No.: VC19735156
Molecular Formula: C11H13N3O2
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5814-96-0 |
|---|---|
| Molecular Formula | C11H13N3O2 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 2-amino-N-hydroxy-3-(1H-indol-3-yl)propanamide |
| Standard InChI | InChI=1S/C11H13N3O2/c12-9(11(15)14-16)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13,16H,5,12H2,(H,14,15) |
| Standard InChI Key | LBMAEBPZXXNKMZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NO)N |
Introduction
Chemical Identity and Structural Properties
Tryptophanhydroxamate (C₁₁H₁₃N₃O₂) is a chiral molecule with a molecular weight of 219.24 g/mol . Its IUPAC name, (2S)-2-amino-N-hydroxy-3-(1H-indol-3-yl)propanamide, reflects the presence of an indole moiety, a primary amine, and a hydroxamate functional group . The compound’s SMILES notation (C1=CC=C2C(=C1)C(=CN2)CC@HN) underscores the stereochemical configuration at the second carbon, which is critical for its biological activity .
The hydroxamate group (-NHOH) serves as a zinc-binding ligand, enabling interactions with metalloenzymes. Computational descriptors reveal a hydrogen bond donor count of 4 and a rotatable bond count of 3, factors influencing its conformational flexibility and binding kinetics . XLogP3 values of 0.5 suggest moderate lipophilicity, balancing solubility and membrane permeability .
Synthesis and Purification
A concise three-step synthesis of Tryptophanhydroxamate has been developed, starting with L-tryptophan . The process involves:
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Protection of the primary amine using benzyl chloroformate.
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Coupling with O-benzylhydroxylamine via carbodiimide-mediated activation.
Pharmacological Applications: Inhibition of IspF Enzymes
Tryptophanhydroxamate exhibits inhibitory activity against 2-methylerythritol 2,4-cyclodiphosphate synthase (IspF), a zinc-dependent enzyme critical for isoprenoid biosynthesis in bacteria and parasites . Isothermal titration calorimetry (ITC) studies demonstrate a binding affinity (Kₐ) of 36 µM for B. pseudomallei IspF at physiological pH (7.4), with enthalpically driven binding (ΔH° = −7.4 kcal/mol) . The L-enantiomer shows superior potency compared to the D-form (Kₐ = 64 µM), though stereochemical effects are less pronounced than initially anticipated .
| Parameter | L-Tryptophanhydroxamate | D-Tryptophanhydroxamate |
|---|---|---|
| Kₐ (µM) | 36 ± 9 | 64 ± 7 |
| ΔG° (kcal/mol) | −6.1 ± 0.2 | −5.7 ± 0.1 |
| ΔH° (kcal/mol) | −7.4 ± 0.9 | −6.6 ± 0.001 |
| −TΔS° (kcal/mol) | 1.9 ± 0.9 | 0.9 ± 0.1 |
Removal of the hydroxamate group abolishes binding, underscoring its role in zinc coordination .
Structural Insights from X-Ray Crystallography
Co-crystal structures of Tryptophanhydroxamate bound to B. pseudomallei IspF (PDB: 5L03) reveal a non-canonical binding mode . The hydroxamate’s primary amine, rather than the hydroxyl group, coordinates the active-site zinc ion. Additional interactions include:
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Hydrogen bonds between the hydroxamate oxygen and Asp56.
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Hydrophobic packing of the indole ring within a pocket formed by residues Leu63 and Val67 .
This binding architecture diverges from traditional zinc-binding motifs, suggesting opportunities for structure-based optimization.
Thermodynamic and pH-Dependent Binding
ITC profiling across pH gradients highlights the compound’s pH-sensitive interactions. At pH 6.0, binding affinity drops significantly (Kₐ = 848 µM), with entropic penalties (−TΔS° = −5.2 kcal/mol) outweighing favorable enthalpy (ΔH° = 1.1 kcal/mol) . Neutral pH conditions maximize affinity, aligning with the enzyme’s physiological environment.
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